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Compound of Interest

Compound Name: 1,2-Dimethyl-4-propylbenzene

Cat. No.: B12646879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,2-
Dimethyl-4-propylbenzene as a component in fuel studies. Due to a lack of direct

experimental combustion data for 1,2-Dimethyl-4-propylbenzene in the public domain, this

document leverages data and protocols from closely related alkylated aromatics, such as n-

propylbenzene and trimethylbenzenes. These compounds are frequently used in surrogate fuel

formulations to represent the aromatic content of conventional fuels like jet fuel and diesel.

Physicochemical Properties of 1,2-Dimethyl-4-
propylbenzene
Understanding the physical and chemical properties of a compound is crucial for its application

in fuel studies. Below is a summary of the key properties of 1,2-Dimethyl-4-propylbenzene.
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Property Value Unit Reference

CAS Number 3982-66-9 - [1][2][3]

Molecular Formula C₁₁H₁₆ - [2][3]

Molecular Weight 148.2447 g/mol [2][3]

Boiling Point 475 - 482 K [2]

Density 0.865 g/cm³

Flash Point 76.1 °C

Application as a Surrogate Fuel Component
Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds that are

designed to emulate the combustion behavior of real, complex fuels. Alkylated aromatics are a

critical component of these surrogates as they significantly influence combustion properties

such as ignition delay, flame speed, and soot formation. Given its molecular structure, 1,2-
Dimethyl-4-propylbenzene is a relevant candidate for inclusion in surrogate mixtures for jet

and diesel fuels.

The following diagram illustrates the typical workflow for developing and validating a surrogate

fuel mixture that could include a component like 1,2-Dimethyl-4-propylbenzene.
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Surrogate Fuel Development Workflow

Experimental Protocols
The following are detailed protocols for key experiments used to characterize the combustion

properties of fuel components. These are based on methodologies reported for similar

alkylated aromatics and would be directly applicable to studies involving 1,2-Dimethyl-4-
propylbenzene.

Protocol 1: Ignition Delay Time Measurement
Objective: To determine the autoignition delay time of a fuel-air mixture under controlled high-

temperature and high-pressure conditions.

Apparatus: High-pressure shock tube.

Methodology:
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Mixture Preparation:

Prepare a gaseous mixture of the fuel (e.g., 1,2-Dimethyl-4-propylbenzene) and an

oxidizer (typically synthetic air: 21% O₂, 79% N₂) in a stainless steel mixing tank.

The fuel mole fraction is typically low (e.g., 0.1% to 1.0%) to ensure complete vaporization

and homogeneity.

Use partial pressures to achieve the desired equivalence ratio (Φ).

Allow the mixture to homogenize for at least 12 hours.

Shock Tube Operation:

Introduce the prepared mixture into the driven section of the shock tube to a specified

initial pressure.

Pressurize the driver section with a high-pressure driver gas (e.g., helium or a

helium/nitrogen mixture) until the diaphragm separating the two sections ruptures.

The resulting shock wave travels through the driven section, compressing and heating the

test gas.

The shock wave reflects off the endwall, further increasing the temperature and pressure

of the test gas.

Data Acquisition:

Monitor the pressure in the driven section using piezoelectric pressure transducers located

near the endwall.

Detect the onset of ignition by observing the sharp increase in pressure and/or the

emission of light from excited radical species (e.g., OH* chemiluminescence at 307 nm)

using a photodetector.

The ignition delay time is defined as the time interval between the arrival of the reflected

shock wave at the endwall and the onset of ignition.
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Data Analysis:

Calculate the temperature and pressure behind the reflected shock wave (T₅ and P₅) from

the measured incident shock velocity using one-dimensional shock relations.

Repeat the experiment for a range of temperatures, pressures, and equivalence ratios to

map the ignition behavior of the fuel.
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Ignition Delay Measurement Workflow

Protocol 2: Laminar Flame Speed Measurement
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Objective: To measure the propagation speed of a laminar flame through a premixed fuel-air

mixture.

Apparatus: Counterflow twin-flame burner.

Methodology:

Mixture Preparation:

Prepare a continuous flow of a premixed fuel-air mixture using mass flow controllers to

precisely control the flow rates of fuel vapor, air, and any diluent.

For liquid fuels like 1,2-Dimethyl-4-propylbenzene, a vaporizer is required to introduce

the fuel into the gas stream.

Burner Operation:

Introduce the premixed gas from two opposed nozzles, creating a stagnation plane where

two flat, circular flames are stabilized.

The distance between the nozzles is adjustable.

Data Acquisition:

Use Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) to measure the

velocity profile of the unburned gas mixture approaching the flame front.

The minimum velocity in this profile corresponds to the laminar flame speed.

Alternatively, the flame speed can be determined by varying the nozzle exit velocity and

extrapolating to zero stretch rate.

Data Analysis:

Correct the measured flame speed for stretch effects to obtain the unstretched laminar

flame speed.
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Repeat the measurements for a range of equivalence ratios to determine the maximum

flame speed and the flame speed as a function of stoichiometry.

The following table summarizes laminar flame speed data for aromatics structurally similar to

1,2-Dimethyl-4-propylbenzene.

Compound
Max. Flame
Speed (cm/s)

Equivalence
Ratio (Φ) at
Max. Speed

Temperature
(K)

Pressure (atm)

n-Propylbenzene ~42 ~1.1 400 1

1,2,4-

Trimethylbenzen

e

~40 ~1.1 400 1

1,3,5-

Trimethylbenzen

e

~38 ~1.1 400 1

Protocol 3: Soot Formation Tendency
Objective: To quantify the propensity of a fuel to form soot in a diffusion flame.

Apparatus: Laminar co-flow diffusion flame burner (wick-fed or vapor-fed).

Methodology:

Flame Generation:

Establish a stable laminar diffusion flame by flowing the fuel from a central tube and a co-

flow of air from a surrounding annulus.

For liquid fuels, a wick can be used to draw the fuel to the flame, or a vaporizer can be

employed.

Soot Measurement:
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Use laser extinction to measure the line-of-sight attenuation of a laser beam passing

through the flame.

The soot volume fraction can be calculated from the extinction data using the Rayleigh-

Debye-Gans theory for fractal aggregates.

Laser-Induced Incandescence (LII) can also be used to obtain two-dimensional maps of

the soot volume fraction.

Data Analysis:

Integrate the soot volume fraction over the flame volume to obtain the total soot yield.

Compare the sooting tendencies of different fuels under the same conditions.

The following diagram outlines the key steps in the formation of soot from an aromatic fuel

component.
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Soot Formation Pathway from Aromatic Fuels

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: 1,2-Dimethyl-4-
propylbenzene in Fuel Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12646879#1-2-dimethyl-4-propylbenzene-as-a-
component-in-fuel-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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